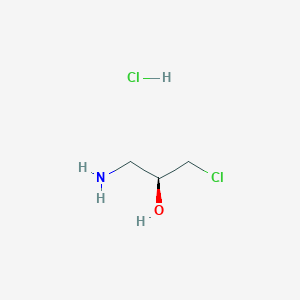

(S)-1-Amino-3-chloro-2-propanol hydrochloride

Description

Properties

IUPAC Name |

(2S)-1-amino-3-chloropropan-2-ol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H8ClNO.ClH/c4-1-3(6)2-5;/h3,6H,1-2,5H2;1H/t3-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCPJBHYNOFIAPJ-AENDTGMFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(CCl)O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H](CCl)O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H9Cl2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

146.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34839-13-9 | |

| Record name | 2-Propanol, 1-amino-3-chloro-, hydrochloride (1:1), (2S)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=34839-13-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Amino-3-chloro-2-propanol hydrochloride, (S)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034839139 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-AMINO-3-CHLORO-2-PROPANOL HYDROCHLORIDE, (S)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6H2E3OXB13 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to (S)-1-Amino-3-chloro-2-propanol hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-1-Amino-3-chloro-2-propanol hydrochloride is a pivotal chiral building block in modern pharmaceutical synthesis. Its stereospecific structure is integral to the creation of complex active pharmaceutical ingredients (APIs), most notably the oxazolidinone antibiotic, linezolid. This technical guide provides a comprehensive overview of the fundamental physicochemical properties of this compound. It details a common synthetic route with an experimental protocol and outlines its critical role in the synthesis of linezolid through a process workflow. The information presented is intended to support researchers and professionals in drug discovery and development in understanding and utilizing this key intermediate.

Physicochemical Properties

This compound is a white to off-white crystalline solid. The hydrochloride salt form enhances its stability and modifies its solubility profile compared to the free base. A summary of its key physical and chemical properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Chemical Name | (2S)-1-Amino-3-chloro-2-propanol hydrochloride | |

| Synonyms | (-)-1-Amino-3-chloro-2-propanol hydrochloride | [1] |

| CAS Number | 34839-13-9 | [1] |

| Molecular Formula | C₃H₈ClNO · HCl | [1] |

| Molecular Weight | 146.02 g/mol | [2] |

| Appearance | White to off-white crystalline powder | [1] |

| Melting Point | 160-164 °C | [1] |

| Solubility | Soluble in water. | [1] |

| Specific Rotation | [α]²⁰D = -22.3° | [1] |

| Mass Spectrometry | m/z 145 (M+H)⁺ | [1] |

| Purity | ≥98% | [1] |

| Storage | Store in a cool, dry place away from incompatible substances. | [1] |

Synthesis of this compound

A widely employed method for the synthesis of this compound is a one-pot reaction starting from (S)-epichlorohydrin and benzylamine. This method is advantageous as it avoids the need to isolate the intermediate and can produce the final product in high yield.[1]

Experimental Protocol: One-Pot Synthesis

This protocol is based on the method described in patent CN102952025B.[1]

Materials:

-

(S)-epichlorohydrin

-

Benzylamine

-

Ethanol

-

Concentrated Hydrochloric Acid

Procedure:

-

In a reaction vessel, (S)-epichlorohydrin is reacted with benzylamine in ethanol at room temperature. This step forms the N-benzylated amino alcohol intermediate. The reaction progress can be monitored by gas chromatography (GC) or high-performance liquid chromatography (HPLC).[1]

-

Once the initial reaction is complete, concentrated hydrochloric acid is added to the reaction mixture.[1]

-

The mixture is then heated to reflux. This acidic condition facilitates the debenzylation (deprotection) of the amino group and the formation of the hydrochloride salt.[1]

-

After the reaction is complete, the ethanol and other volatile components are removed by distillation under reduced pressure.[1]

-

The resulting solid residue is this compound, which can be further purified if necessary.

Role in Pharmaceutical Synthesis: The Linezolid Pathway

This compound is a crucial intermediate in the synthesis of linezolid, a significant antibiotic used to treat infections caused by multi-resistant bacteria.[1] The specific stereochemistry of the (S)-enantiomer is critical for the therapeutic efficacy of the final drug molecule. The synthesis of linezolid from this intermediate involves a series of chemical transformations to construct the oxazolidinone ring and append the necessary functional groups.

The following diagram illustrates a generalized workflow for the synthesis of Linezolid, highlighting the central role of this compound.

Safety and Handling

This compound is classified as a poisonous substance and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood. Store the compound in a cool, dry place, away from incompatible materials such as strong oxidizing agents.

Conclusion

This compound is a fundamentally important chiral intermediate in the pharmaceutical industry. Its well-defined stereochemistry and versatile reactivity make it an essential building block for the synthesis of life-saving drugs like linezolid. A thorough understanding of its properties, synthesis, and applications is crucial for researchers and professionals engaged in the development of new therapeutics. This guide provides a foundational understanding of these key aspects to aid in future research and development endeavors.

References

An In-depth Technical Guide to (S)-1-Amino-3-chloro-2-propanol hydrochloride

CAS Number: 34839-13-9

Prepared for: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of (S)-1-Amino-3-chloro-2-propanol hydrochloride, a pivotal chiral intermediate in pharmaceutical synthesis. This document collates available technical data, experimental protocols, and safety information to support its application in research and development.

Chemical and Physical Properties

This compound is a white to off-white crystalline solid. Its chirality is a key feature, making it a valuable building block in the stereospecific synthesis of complex pharmaceutical compounds. The hydrochloride salt form enhances its stability and solubility, particularly in aqueous solutions, facilitating its use in various reaction conditions.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₃H₉Cl₂NO | |

| Molecular Weight | 146.02 g/mol | |

| Appearance | White to off-white crystalline powder | |

| Melting Point | >131°C (decomposes) | |

| Boiling Point | 240.2°C at 760 mmHg | |

| Solubility | Soluble in water and DMSO (Slightly). | |

| Purity | Typically ≥98% | |

| Storage | Store in a cool, dry place under an inert atmosphere (nitrogen or argon) at 2-8°C. |

Synthesis and Manufacturing

A prevalent method for the synthesis of this compound is a one-pot reaction utilizing S-epichlorohydrin and a suitable amine, followed by deprotection and salt formation. This approach is favored for its operational simplicity and high yield, making it suitable for industrial-scale production.

Experimental Protocol: One-Pot Synthesis

This protocol is based on the method described in patent CN102952025A.

Materials:

-

S-epichlorohydrin

-

Benzylamine

-

Ethanol

-

Concentrated Hydrochloric Acid

Procedure:

-

In a reaction vessel, dissolve S-epichlorohydrin and benzylamine in ethanol.

-

Allow the addition reaction to proceed at room temperature. The reaction progress can be monitored by gas chromatography (GC) or high-performance liquid chromatography (HPLC).

-

Once the initial reaction is complete, add concentrated hydrochloric acid to the reaction mixture.

-

Heat the mixture to reflux to facilitate the deprotection of the amino group.

-

After the deprotection is complete (as determined by GC or HPLC), cool the reaction mixture.

-

Remove the ethanol solvent by distillation under reduced pressure.

-

The resulting solid is this compound, which can be further purified by recrystallization.

Diagram 1: Synthesis Workflow of this compound

(S)-1-Amino-3-chloro-2-propanol hydrochloride: A Technical Overview of a Key Pharmaceutical Intermediate and its Biological Context

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a detailed overview of (S)-1-Amino-3-chloro-2-propanol hydrochloride, a chiral compound of significant interest in the pharmaceutical industry. While direct research into the specific biological activity of this molecule is limited, this document will explore its primary application as a crucial intermediate in the synthesis of antibiotics, alongside an analysis of the biological activities of structurally related chloropropanols.

Core Application: Intermediate in Linezolid Synthesis

This compound is a key chiral building block in the synthesis of Linezolid.[1] Linezolid is an important oxazolidinone antibiotic used to treat serious infections caused by multi-drug resistant bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE).[1] The stereochemistry of this intermediate is critical for the efficacy of the final antibiotic product.

The synthesis of this compound can be achieved via a one-pot method starting from S-epichlorohydrin and benzylamine, followed by deprotection under acidic conditions to form the hydrochloride salt.[1] This method is noted for its high yield and suitability for large-scale industrial production.[1]

Biological Activity Profile: An Extrapolation from Analogs

Direct studies on the biological activity, mechanism of action, and signaling pathway interactions of this compound are not extensively available in current scientific literature. One source suggests potential neurotoxic properties, though this is not substantiated with detailed experimental data.[2] However, significant research has been conducted on structurally similar chloropropanols, which are often found as food contaminants. These studies can provide a hypothetical framework for the potential biological impact of this class of compounds.

3-Chloro-1,2-propanediol (3-MCPD)

3-MCPD is a well-studied food contaminant formed during the acid hydrolysis of vegetable proteins.[3] The biological activity of 3-MCPD is enantiomer-specific.

-

Antifertility Effects: The (S)-enantiomer of 3-MCPD has been shown to inhibit spermatozoan glycolysis, leading to reduced sperm motility and reversible male infertility in rats.[3]

-

Nephrotoxicity: The (R)-isomer of 3-MCPD has been observed to induce diuresis and glucosuria in rats.[3] Kidney damage is thought to be mediated by its metabolite, oxalic acid, which can form calcium oxalate crystals in the kidney tubules.[3]

-

Carcinogenicity: Long-term studies in rats have linked 3-chloro-1,2-propanediol to an increased incidence of renal and testicular Leydig-cell tumors.[3]

1,3-Dichloro-2-propanol (1,3-DCP)

1,3-DCP is another chloropropanol that can be formed during food processing and is also used as an intermediate in chemical synthesis.[4]

-

Hepatotoxicity: In cases of industrial accidents involving human inhalation exposure, 1,3-DCP has been associated with acute hepatitis.[4] It also exhibits hepatotoxicity in experimental animals.[4]

-

Mutagenicity and Carcinogenicity: 1,3-DCP has been shown to be mutagenic in in-vitro studies, inducing reverse mutations in Salmonella typhimurium and sister chromatid exchange in Chinese hamster V79 cells.[4] It is classified as possibly carcinogenic to humans (Group 2B).[4]

Quantitative Data on Related Chloropropanols

The following table summarizes key toxicological data for related chloropropanols. It is crucial to note that this data is not directly applicable to this compound but is presented for comparative context.

| Compound | Species | Route of Administration | Observed Effect | Dosage/Concentration | Reference |

| 3-Chloro-1,2-propanediol | Rat (Male, Wistar) | Intraperitoneal | 30% of dose exhaled as 14CO2, 8.5% excreted unchanged in urine after 24h | 100 mg/kg bw | [3] |

| 3-Chloro-1,2-propanediol | Rat (Male, Fischer 344) | Subcutaneous | Slight increase in liver weight after 24h | 75 mg/kg bw | [3] |

| 1,3-Dichloro-2-propanol | Rat (Fischer 344) | Drinking Water (104 weeks) | Increased mortality in high-dose groups | 19 mg/kg bw/day (males), 30 mg/kg bw/day (females) | [4] |

Hypothetical Experimental Workflow for Biological Activity Screening

Given the lack of specific experimental protocols for this compound, a generalized workflow for assessing the biological activity of a novel chemical entity is presented below. This serves as a template for the types of studies that would be necessary to elucidate its pharmacological and toxicological profile.

Example Experimental Protocol: MTT Assay for Cytotoxicity

Objective: To determine the cytotoxic effect of a test compound on a specific cell line.

Materials:

-

Test compound: this compound

-

Cell line (e.g., HepG2 for hepatotoxicity screening)

-

96-well plates

-

Complete cell culture medium

-

Phosphate-buffered saline (PBS)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Prepare serial dilutions of the test compound in complete medium. Remove the old medium from the cells and add the medium containing the different concentrations of the test compound. Include vehicle-only controls.

-

Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.

-

MTT Addition: After incubation, remove the treatment medium and add fresh medium containing MTT solution to each well. Incubate for another 2-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

-

Solubilization: Remove the MTT-containing medium and add a solubilization buffer to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration compared to the vehicle control. Plot a dose-response curve and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Conclusion and Future Directions

This compound is a compound of high importance in the pharmaceutical industry due to its role as a key intermediate in the synthesis of the antibiotic Linezolid. While its own biological activity has not been a primary focus of research, the known toxicological profiles of structurally related chloropropanols, such as 3-MCPD and 1,3-DCP, suggest that it may possess biological effects that warrant investigation. These related compounds have demonstrated potential for reproductive toxicity, nephrotoxicity, hepatotoxicity, and carcinogenicity.

Future research should be directed towards elucidating the specific biological and toxicological profile of this compound. A systematic evaluation, following a standard preclinical screening workflow, would be necessary to determine its safety profile, especially concerning potential occupational exposure during the manufacturing of Linezolid and to explore any potential therapeutic activities it may possess independently.

References

- 1. CN102952025B - Preparation method of (S)-1-amino-3-chloro-2-propyl alcohol hydrochloride - Google Patents [patents.google.com]

- 2. This compound | 34839-13-9 | Benchchem [benchchem.com]

- 3. 3-CHLORO-1,2-PROPANEDIOL (JECFA Food Additives Series 48) [inchem.org]

- 4. 1,3-DICHLORO-2-PROPANOL - Some Chemicals Present in Industrial and Consumer Products, Food and Drinking-Water - NCBI Bookshelf [ncbi.nlm.nih.gov]

(S)-1-Amino-3-chloro-2-propanol Hydrochloride: A Technical Guide for Chiral Synthesis

(S)-1-Amino-3-chloro-2-propanol hydrochloride stands as a pivotal chiral building block in the pharmaceutical industry.[1][2][3][] Its defined stereospecific structure is fundamental to the synthesis of enantiomerically pure pharmaceuticals, where biological activity is frequently contingent on the precise stereoisomer.[5][6] This technical guide offers a detailed overview of its physicochemical properties, synthesis, principal applications in drug development, and essential safety protocols for researchers, scientists, and professionals engaged in pharmaceutical development.

Physicochemical Properties

This compound is a white crystalline solid, whose key properties are detailed below.[7]

| Property | Value | References |

| CAS Number | 34839-13-9 | [6][7][8] |

| Molecular Formula | C₃H₉Cl₂NO | [6] |

| Molecular Weight | 146.01 g/mol | [6] |

| Appearance | White crystalline solid | [7] |

| Melting Point | >131°C (decomposes) | [8] |

| Solubility | Soluble in water, methanol, and DMSO | [7] |

| Purity | Typically ≥98% | [7] |

| Storage Conditions | Store in a cool, dry, well-ventilated place | [7][9] |

Synthesis of this compound

An efficient and widely adopted method for the preparation of this chiral building block is a "one-pot" synthesis commencing from (S)-epichlorohydrin.[10][11] This process involves a nucleophilic addition reaction with benzylamine, followed by an acidic deprotection step to yield the hydrochloride salt.[10] The primary advantage of this one-pot method is its operational simplicity and high yield, which circumvents the need for isolating intermediate compounds, rendering it highly suitable for large-scale industrial manufacturing.[10]

Synthetic Workflow Diagram

References

- 1. nbinno.com [nbinno.com]

- 2. Synthesis of chiral building blocks for use in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Chiral Building Blocks - Buchler GmbH [buchler-gmbh.com]

- 5. Synthesis of Chiral Building Blocks for Use in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound | 34839-13-9 | Benchchem [benchchem.com]

- 7. This compound - High Purity at Attractive Price, CAS 34839-13-9 [jigspharma.com]

- 8. This compound | 34839-13-9 [chemicalbook.com]

- 9. echemi.com [echemi.com]

- 10. CN102952025A - Preparation method of (S)-1-amino-3-chloro-2-propyl alcohol hydrochloride - Google Patents [patents.google.com]

- 11. CN102952025B - Preparation method of (S)-1-amino-3-chloro-2-propyl alcohol hydrochloride - Google Patents [patents.google.com]

The Evolving Therapeutic Landscape of (S)-1-Amino-3-chloro-2-propanol Hydrochloride Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

(S)-1-Amino-3-chloro-2-propanol hydrochloride is a versatile chiral building block, primarily recognized as a key intermediate in the synthesis of the oxazolidinone antibiotic, linezolid. Beyond its role as a synthetic precursor, its structural motif is a cornerstone for a diverse range of pharmacologically active derivatives with potential applications in neuroprotection, cardiovascular disease, and oncology. This technical guide provides an in-depth analysis of the therapeutic potential of these derivatives, presenting key quantitative data, detailed experimental protocols, and visualizations of the underlying mechanisms of action.

Core Synthetic Strategies

This compound serves as a foundational scaffold for the synthesis of various therapeutic agents. The primary reactive sites—the amino and hydroxyl groups, along with the chloro moiety—allow for extensive chemical modifications. A common synthetic approach involves the initial protection of the amino group, followed by nucleophilic substitution or cyclization reactions to introduce diverse functionalities.

A widely employed method for the synthesis of the parent compound is a one-pot reaction starting from (S)-epichlorohydrin and benzylamine, followed by deprotection under acidic conditions.[1] This efficient process has facilitated its availability for further derivatization.

References

(S)-1-Amino-3-chloro-2-propanol Hydrochloride: A Technical Guide on its Biological Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-1-Amino-3-chloro-2-propanol hydrochloride is a chiral compound primarily utilized as a key intermediate in the synthesis of various pharmaceuticals, most notably the oxazolidinone antibiotic linezolid.[1][2] While its role as a synthetic building block is well-established, its direct mechanism of action in biological systems is less characterized. However, studies on its metabolites and structurally similar chloropropanols reveal significant biological activities, including male antifertility effects and neurotoxicity. This document provides an in-depth technical overview of the putative mechanisms of action of (S)-1-Amino-3-chloro-2-propanol and its analogues, supported by available quantitative data, detailed experimental protocols, and visual pathway diagrams.

Core Biological Activities

The primary biological effects associated with (S)-1-Amino-3-chloro-2-propanol and its metabolites are male antifertility and neurotoxicity. It is also classified as a potential genotoxic and carcinogenic compound.[3]

Male Antifertility Effects

(S)-1-Amino-3-chloro-2-propanol is recognized as an orally active male antifertility agent.[4] Its mechanism is primarily attributed to its in vivo conversion to alpha-chlorohydrin (3-chloro-1,2-propanediol), which disrupts sperm function.[5][6] The antifertility action is multifaceted, targeting sperm energy metabolism and maturation.

1.1.1. Inhibition of Sperm Glycolysis Mature sperm rely heavily on glycolysis for the energy required for motility. Alpha-chlorohydrin, a metabolite of (S)-1-Amino-3-chloro-2-propanol, is a potent inhibitor of key glycolytic enzymes.[5]

-

Target Enzymes: The primary targets are Glyceraldehyde-3-Phosphate Dehydrogenase (GAPDH) and Triosephosphate Isomerase.[5]

-

Mechanism: By inhibiting these enzymes, the compound effectively halts the glycolytic pathway, leading to a depletion of ATP within the sperm.

-

Consequence: The reduction in available energy results in a significant decrease in sperm motility, rendering the sperm unable to fertilize an egg.[7]

1.1.2. Disruption of Sperm Maturation Studies on the related compound 3-monochloropropane-1,2-diol (3-MCPD) indicate an additional mechanism involving the disruption of the epididymal environment, which is crucial for sperm maturation.

-

Target: The expression of H+-ATPase in the cauda epididymis is reduced.[7]

-

Mechanism: A decrease in H+-ATPase activity is thought to alter the pH of the epididymal lumen.

-

Consequence: This altered pH environment interferes with the final stages of sperm maturation and their acquisition of motility.[7] Furthermore, 3-MCPD has been shown to impair spermatogenesis by downregulating the androgen receptor and other crucial factors in Sertoli cells.[8][9]

Neurotoxicity

The S-enantiomer of 3-chloro-1,2-propanediol (3-CPD), a close structural analogue, exhibits selective neurotoxicity, particularly targeting astrocytes.[10]

-

Initial Hypothesis: The initial theory was that neurotoxicity stemmed from the inhibition of GAPDH in brain cells, leading to energy deprivation. However, experimental evidence showed that while GAPDH activity was inhibited in the liver, the inhibition in the brain was less pronounced.[10]

-

Current Proposed Mechanism: A more likely mechanism involves the metabolic activation of 3-CPD.

-

Bioactivation: 3-CPD is a substrate for alcohol dehydrogenase. Its oxidation generates an intermediate that acts as an irreversible inhibitor of glutathione reductase.[10]

-

Disruption of Redox Homeostasis: The inhibition of glutathione reductase, coupled with the depletion of glutathione (GSH) and inhibition of glutathione-S-transferase, leads to a significant disruption of the cellular redox state in astrocytes.[10] This oxidative stress is believed to be the primary driver of the observed neurotoxicity.

-

Quantitative Data

Quantitative data on the direct action of this compound is scarce in publicly available literature. However, studies on its analogues provide some insights into dose-dependent effects.

| Compound | Biological System/Assay | Endpoint | Dose/Concentration | Observed Effect | Reference |

| S-3-chloro-1,2-propanediol (3-CPD) | Rat Liver | GAPDH Activity | 140 mg/kg | Inhibition to 6.0 ± 0.7% of control | [10] |

| S-3-chloro-1,2-propanediol (3-CPD) | Rat Brain | GAPDH Activity | 140 mg/kg | Inhibition to a minimum of 54 ± 24% of control | [10] |

| 3-monochloro-1,2-propanediol (3-MCPD) | Male Sprague-Dawley Rats | Fertility Indices | 5 mg/kg/day for 4 weeks | Significant reduction in copulation and fertility indices | [7] |

| 3-monochloro-1,2-propanediol (3-MCPD) | Male Sprague-Dawley Rats | Sperm Motility | 5 mg/kg/day for 4 weeks | Significant reduction in sperm motility | [7] |

| 3-monochloro-1,2-propanediol (3-MCPD) | Male Sprague-Dawley Rats | Total Sperm Concentration | 36 mg/kg/day for 4 weeks | 28.9% decrease | [9] |

| 3-monochloro-1,2-propanediol (3-MCPD) | Male Sprague-Dawley Rats | Total Sperm Concentration | 72 mg/kg/day for 4 weeks | 57.7% decrease | [9] |

Experimental Protocols

The following are representative methodologies for assessing the key biological activities of compounds like this compound.

In Vivo Male Antifertility Assay in Rats

This protocol is based on standard methods for evaluating male reproductive toxicants.[7]

-

Animal Model: Adult male Sprague-Dawley rats.

-

Dosing: The test compound is administered daily by oral gavage for a period of at least 4 weeks to cover various stages of spermatogenesis. A vehicle control group receives the vehicle (e.g., water or saline) on the same schedule.

-

Mating Trials: Following the treatment period, each male rat is cohabited with an untreated, fertile female rat. Mating is confirmed by the presence of a vaginal plug or sperm in a vaginal smear.

-

Fertility Assessment: Pregnant females are monitored throughout gestation. On approximately day 20 of gestation, females are euthanized, and the uterus is examined to determine the number of implantation sites and live fetuses. Fertility indices (e.g., percentage of males impregnating a female) are calculated.

-

Sperm Parameter Analysis: After the mating trial, male rats are euthanized. The epididymides are excised, and sperm is collected from the cauda epididymis.

-

Sperm Motility: Assessed using a Computer-Aided Sperm Analysis (CASA) system, which provides quantitative data on the percentage of motile sperm and their velocity.[2]

-

Sperm Count: Determined using a hemocytometer.

-

Sperm Morphology: Evaluated by microscopic examination of stained sperm smears.

-

-

Histopathology: Testes and epididymides are fixed, sectioned, stained (e.g., with Hematoxylin and Eosin), and examined for any pathological changes.

Sperm Viability and Motility Inhibition Assay (In Vitro)

This protocol outlines methods for directly assessing the effect of a compound on sperm function in vitro.[11][12]

-

Semen Collection and Preparation: Freshly ejaculated semen is obtained. Motile sperm are separated using a density gradient centrifugation method.

-

Incubation with Test Compound: The prepared sperm suspension is divided into aliquots and incubated with various concentrations of the test compound (and a vehicle control) at 37°C.

-

Motility Assessment: At specific time points, sperm motility is quantitatively assessed using a CASA system. A dose-response curve for motility inhibition can be generated.

-

Viability Assessment (MTT Assay):

-

Sperm samples are incubated with 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyl tetrazolium bromide (MTT).

-

Mitochondrial dehydrogenase in viable sperm reduces the yellow MTT to a purple formazan product.

-

The formazan is solubilized, and the absorbance is measured spectrophotometrically.

-

The absorbance is directly proportional to the number of viable sperm.[12]

-

Assessment of Neurotoxicity in Brain Tissue

This protocol is designed to investigate the biochemical mechanisms of neurotoxicity.[10]

-

Animal Model and Dosing: Rats are administered the test compound at a neurotoxic dose, alongside a control group.

-

Tissue Collection: At predetermined time points (before and after the onset of neuropathic signs), animals are euthanized, and specific brain regions (e.g., inferior colliculus, occipital neocortex) and liver tissue are rapidly dissected and flash-frozen.

-

Enzyme Activity Assays:

-

GAPDH Activity: Tissue homogenates are prepared, and the rate of NADH production is measured spectrophotometrically in the presence of glyceraldehyde-3-phosphate and NAD+.

-

Glutathione Reductase Activity: The rate of NADPH oxidation is measured in the presence of oxidized glutathione (GSSG).

-

-

Metabolite and Redox State Analysis:

-

Glutathione (GSH) Measurement: Tissue homogenates are analyzed for GSH content using a commercially available kit or HPLC.

-

Lactate and Pyruvate Measurement: The concentrations of these glycolytic downstream products are measured in tissue extracts using enzymatic assays coupled to spectrophotometry.

-

Signaling and Metabolic Pathway Diagrams

The following diagrams illustrate the proposed mechanisms of action based on the available data for this compound and its analogues.

Caption: Proposed mechanisms of male antifertility action.

Caption: Proposed mechanism of neurotoxicity in astrocytes.

References

- 1. Subcapsular intratesticular assay: a preliminary screening method for putative male antifertility drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Sperm immobilization test and quantitative sperm immobilization test using frozen‐thawed sperm preparation applied with computer‐aided sperm analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.sciepub.com [pubs.sciepub.com]

- 4. Experimental evaluation of antifertility agents | PPTX [slideshare.net]

- 5. The metabolism of 3-amino-1-chloropropan-2-ol in relation to its antifertility activity in male rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The metabolism of the male antifertility agent 1-amino-3-chloropropan-2-ol in the rat [pubmed.ncbi.nlm.nih.gov]

- 7. Mechanism of antifertility in male rats treated with 3-monochloro-1,2-propanediol (3-MCPD) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. 3-Monochloropropane-1,2-diol causes spermatogenesis failure in male rats via Sertoli cell dysfunction but not testosterone reduction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. The selective neurotoxicity produced by 3-chloropropanediol in the rat is not a result of energy deprivation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Quantitative evaluation of human sperm viability using MTT assay: A laboratory study - PMC [pmc.ncbi.nlm.nih.gov]

Neurotoxic Properties of (S)-1-Amino-3-chloro-2-propanol hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Detailed, peer-reviewed studies on the specific neurotoxic properties of (S)-1-Amino-3-chloro-2-propanol hydrochloride are limited in publicly accessible literature. This guide synthesizes available safety information and extrapolates potential neurotoxic mechanisms based on extensive research into the structurally analogous compound, 3-monochloropropane-1,2-diol (3-MCPD). The experimental protocols provided are standardized methods for assessing neurotoxicity and would require specific adaptation for evaluating this particular compound.

Introduction

This compound is a chiral organic compound utilized as a key intermediate in the synthesis of various pharmaceuticals, notably beta-adrenergic receptor antagonists. While its synthetic utility is well-established, a comprehensive understanding of its toxicological profile, particularly its effects on the central nervous system (CNS), is crucial for risk assessment and safe handling in research and drug development.

Available data indicates that this compound exhibits neurotoxic properties. Studies in animal models suggest a dose-dependent neurotoxic effect, with higher doses leading to more severe neuronal damage.[1] The structural similarity to 3-monochloropropane-1,2-diol (3-MCPD), a known neurotoxicant, suggests a potential for shared mechanisms of toxicity. This guide provides an in-depth overview of the currently understood and hypothesized neurotoxic properties of this compound.

Postulated Mechanism of Neurotoxicity

The primary hypothesized mechanism of neurotoxicity for this compound is centered on the disruption of cellular redox homeostasis, particularly within astrocytes. This hypothesis is largely informed by studies on 3-MCPD, which is not believed to exert its neurotoxic effects through energy deprivation but rather through selective bioactivation and subsequent oxidative stress.[2]

The proposed pathway involves two key events:

-

Glutathione Depletion: The compound may be a substrate for Glutathione S-Transferase (GST), leading to the formation of a glutathione conjugate. This process consumes cellular glutathione (GSH), a critical antioxidant, rendering cells vulnerable to oxidative damage.[2][3]

-

Inhibition of Glutathione Reductase: Bioactivation of the compound, potentially by alcohol dehydrogenase, may generate a metabolite that irreversibly inhibits glutathione reductase.[2] This enzyme is essential for regenerating GSH from its oxidized form (GSSG), and its inhibition would further exacerbate the depletion of reduced glutathione.

The depletion of the glutathione pool can lead to an increase in reactive oxygen species (ROS), resulting in oxidative damage to lipids, proteins, and DNA, ultimately culminating in apoptosis and neuronal cell death. Astrocytes may be particularly vulnerable to this mechanism, and their damage can secondarily lead to neuronal injury due to the loss of vital metabolic and trophic support.[2][4]

Signaling Pathway

Caption: Hypothesized signaling pathway of this compound neurotoxicity.

Quantitative Toxicological Data

Specific quantitative data on the neurotoxicity of this compound is not widely available. The table below summarizes toxicity data for the racemic mixture of 1-amino-3-chloro-2-propanol and the related compound 3-MCPD. This data is provided for comparative purposes and to highlight the potential toxicity of chloropropanols.

| Compound | Test Organism | Route of Administration | Parameter | Value | Reference |

| 1-amino-3-chloro-2-propanol | Rat | Oral gavage (12 weeks) | Toxic Effects | Epididymal necrosis, increased kidney and liver weights at 50, 250, and 500 mg/kg/day | [5] |

| 3-monochloropropane-1,2-diol (3-MCPD) | Rat | Oral | LD50 | 150 mg/kg bw | |

| 3-monochloropropane-1,2-diol (3-MCPD) | Rat | Inhalation (4 hours) | LC50 | 0.28 - 1.14 mg/L | |

| 3-monochloropropane-1,2-diol (3-MCPD) | Rat | Oral gavage (90 days) | LOAEL | 1.84 mg/kg bw/day (male reproductive effects) | |

| L-2-chloropropionic acid | Rat cerebellar granule cells (in vitro) | 24-hour exposure | EC50 | 18.3 ± 0.3 mM | [6] |

| L-2-chloropropionic acid | Rat cerebellar granule cells (in vitro) | 48-hour exposure | EC50 | 7.4 ± 0.1 mM | [6] |

| L-2-chloropropionic acid | Rat cerebellar granule cells (in vitro) | 72-hour exposure | EC50 | 3.5 ± 0.1 mM | [6] |

Experimental Protocols

The following are detailed methodologies for key experiments to assess the neurotoxic potential of this compound.

In Vitro Astrocyte Toxicity Assay

This protocol is designed to assess the direct cytotoxic effects of the compound on astrocytes in culture.

Caption: Experimental workflow for the in vitro astrocyte toxicity assay.

Methodology:

-

Cell Culture: Primary astrocytes are isolated from neonatal rat cortices and cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin, and 2 mM L-glutamine. Cells are seeded in 96-well plates at a density of 1 x 10^4 cells/well and allowed to adhere for 24 hours.[7]

-

Compound Treatment: A stock solution of this compound is prepared in sterile, deionized water. Serial dilutions are made in culture medium to achieve the desired final concentrations. The culture medium is replaced with the medium containing the test compound or vehicle control.

-

Incubation: Cells are incubated for 24, 48, and 72 hours at 37°C in a humidified atmosphere of 5% CO2.

-

Viability Assessment (MTT Assay):

-

After the incubation period, 10 µL of MTT solution (5 mg/mL in PBS) is added to each well.

-

The plate is incubated for 4 hours at 37°C.

-

The medium is removed, and 100 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.

-

The absorbance is measured at 570 nm using a microplate reader.

-

-

Data Analysis: Cell viability is expressed as a percentage of the vehicle-treated control. The IC50 value (the concentration that inhibits 50% of cell viability) is calculated using a non-linear regression analysis.

Glutathione Reductase Inhibition Assay

This assay determines the effect of the compound on the activity of glutathione reductase in brain tissue homogenates.

Caption: Experimental workflow for the glutathione reductase inhibition assay.

Methodology:

-

Tissue Homogenization: Brain tissue (e.g., cortex or cerebellum) is homogenized in ice-cold phosphate buffer (100 mM, pH 7.4) containing 1 mM EDTA. The homogenate is centrifuged at 10,000 x g for 15 minutes at 4°C, and the supernatant is collected.[8]

-

Incubation with Compound: The supernatant is pre-incubated with various concentrations of this compound or vehicle control for a specified time (e.g., 30 minutes) at room temperature.

-

Enzymatic Reaction: The reaction is initiated by adding the following to a 96-well UV-transparent plate:

-

100 µL of the pre-incubated supernatant

-

50 µL of 10 mM GSSG

-

50 µL of 1 mM NADPH

-

-

Kinetic Measurement: The decrease in absorbance at 340 nm, corresponding to the oxidation of NADPH, is monitored every minute for 10 minutes using a microplate reader.[9]

-

Data Analysis: The rate of NADPH oxidation (ΔA340/min) is calculated from the linear portion of the kinetic curve. The activity of glutathione reductase is determined using the molar extinction coefficient of NADPH (6.22 mM⁻¹cm⁻¹). The percentage of inhibition is calculated relative to the activity in the vehicle-treated control.

Histopathological Analysis of Neuronal Damage

This protocol outlines the steps for the qualitative and quantitative assessment of neuronal damage in brain tissue from animals exposed to the compound.

Caption: Experimental workflow for histopathological analysis of neuronal damage.

Methodology:

-

Animal Dosing: Male Wistar rats are administered this compound daily via oral gavage at various doses for a predetermined period (e.g., 14 or 28 days). A control group receives the vehicle.

-

Tissue Collection: At the end of the treatment period, animals are anesthetized and transcardially perfused with saline followed by 4% paraformaldehyde. Brains are carefully dissected and post-fixed in 4% paraformaldehyde overnight.

-

Tissue Processing: The fixed brains are processed through a series of graded ethanol solutions, cleared with xylene, and embedded in paraffin wax.

-

Sectioning: Coronal sections (e.g., 5 µm thick) are cut using a microtome and mounted on glass slides.

-

Staining:

-

Hematoxylin and Eosin (H&E): For general morphological assessment of cell death (e.g., pyknotic nuclei, eosinophilic cytoplasm).

-

Immunohistochemistry for NeuN: To specifically label and quantify neurons. Sections are deparaffinized, rehydrated, and subjected to antigen retrieval. They are then incubated with a primary antibody against NeuN, followed by a biotinylated secondary antibody and a streptavidin-horseradish peroxidase conjugate. The signal is visualized with a chromogen such as diaminobenzidine (DAB).[10]

-

-

Microscopic Analysis: Stained sections are examined under a light microscope. Images of specific brain regions (e.g., hippocampus, cortex, cerebellum) are captured.

-

Quantification of Neuronal Damage:

-

Qualitative Assessment: Sections are scored for the severity of neuronal damage based on morphological changes.[11]

-

Quantitative Assessment: Unbiased stereological methods, such as the optical fractionator, are used to count the number of NeuN-positive cells in defined brain regions to obtain an estimate of neuronal loss.[10]

-

Conclusion

While direct and comprehensive neurotoxicity data for this compound is not extensively documented in public literature, the available information and the known toxicological profile of the structurally similar compound 3-MCPD warrant a cautious approach to its handling and use. The hypothesized mechanism of neurotoxicity, involving astrocyte-mediated oxidative stress through glutathione depletion and inhibition of glutathione reductase, provides a strong rationale for further investigation. The experimental protocols detailed in this guide offer a framework for conducting rigorous in vitro and in vivo studies to elucidate the specific neurotoxic potential of this compound. Such studies are imperative for ensuring the safety of researchers and for the comprehensive toxicological assessment required in the drug development pipeline.

References

- 1. This compound | 34839-13-9 | Benchchem [benchchem.com]

- 2. The selective neurotoxicity produced by 3-chloropropanediol in the rat is not a result of energy deprivation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Glutathione depletion in the liver and brain produced by 2-chloropropionic acid: relevance to cerebellar granule cell necrosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. neurosciencenews.com [neurosciencenews.com]

- 5. researchgate.net [researchgate.net]

- 6. Neurotoxic effect of L-2-chloropropionic acid on primary cultures of rat cerebellar granule cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. A neuronal and astrocyte co-culture assay for high content analysis of neurotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. cellbiolabs.com [cellbiolabs.com]

- 9. interchim.fr [interchim.fr]

- 10. Neurostereology protocol for unbiased quantification of neuronal injury and neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

(S)-1-Amino-3-chloro-2-propanol hydrochloride role as a pharmaceutical intermediate

(S)-1-Amino-3-chloro-2-propanol hydrochloride is a pivotal chiral building block in modern pharmaceutical synthesis. Its structural features—a primary amine, a secondary alcohol, and a reactive chlorine atom, all arranged in a specific (S)-stereoconfiguration—make it an invaluable intermediate for creating complex, stereochemically pure active pharmaceutical ingredients (APIs). This technical guide explores its synthesis, applications, and the underlying mechanisms of the drugs it helps produce.

Synthesis of the Intermediate

The enantioselective synthesis of this compound is critical for its use in pharmaceuticals. A common and efficient method involves the asymmetric ring-opening of S-epichlorohydrin.

A representative synthesis is a one-pot method where S-epichlorohydrin reacts with a protected amine, such as benzylamine, followed by deprotection and salt formation under acidic conditions.[1][2] This approach is favored for its operational simplicity and high yield, making it suitable for industrial-scale production.[1]

Experimental Protocol: One-Pot Synthesis from S-Epichlorohydrin [1][2]

-

Addition Reaction: S-epichlorohydrin is taken as the raw material and is reacted with benzylamine in an ethanol solvent at room temperature to form an adduct intermediate.

-

Deprotection and Salt Formation: Concentrated hydrochloric acid is added to the reaction mixture from the previous step. The solution is refluxed.

-

Isolation: The solvent is removed by distillation under reduced pressure to yield the final product, this compound.

This one-pot method avoids the need to isolate the intermediate, simplifying the process and reducing costs associated with solvent use.[1][2]

The synthesis workflow can be visualized as follows:

Caption: One-pot synthesis of the target intermediate.

Application in the Synthesis of Beta-Blockers

A primary application of this chiral intermediate is in the manufacture of cardio-selective β-blockers. The (S)-enantiomer is crucial as it is often the more pharmacologically active form.[3] Drugs like (S)-Atenolol and (S)-Propranolol are synthesized using this key building block.

(S)-Atenolol is a selective β1-receptor antagonist used to treat hypertension and angina.[4] Its synthesis involves the reaction of an intermediate derived from (R)-epichlorohydrin (which leads to the (S)-atenolol product) with 4-hydroxyphenyl acetamide, followed by amination with isopropylamine.[5][6]

Experimental Protocol: Synthesis of (S)-Atenolol [4][7]

-

Intermediate Formation: 2-(4-hydroxyphenyl)acetamide is deprotonated using a base (e.g., sodium hydroxide). This phenoxide then reacts with an excess of epichlorohydrin to form a racemic chlorohydrin intermediate, 4-(3-chloro-2-hydroxypropoxy)benzeneacetamide.

-

Enzymatic Resolution: The racemic chlorohydrin is resolved using a lipase, such as Candida antarctica lipase B (CALB), to isolate the desired (R)-enantiomer ((R)-2a).

-

Amination: The enantiopure (R)-2a (>99% ee) is reacted with isopropylamine in water at room temperature. This reaction proceeds via an epoxide intermediate and results in the formation of (S)-Atenolol.

-

Isolation: The product is isolated and purified.

Quantitative Data for (S)-Atenolol Synthesis [4][7]

| Step | Product | Yield | Enantiomeric Excess (ee) | Purity |

| Resolution | (R)-4-(3-chloro-2-hydroxypropoxy)benzeneacetamide | 32% | >99% | - |

| Amination | (S)-Atenolol | 60% | >99% | 99% |

| Overall | (S)-Atenolol | 9.9% | >99% | 99% |

The synthetic pathway highlights the conversion of the chiral intermediate to the final API.

Caption: Final amination step in (S)-Atenolol synthesis.

Propranolol is a non-selective beta-blocker where the (S)-enantiomer possesses about 100 times the binding affinity for beta-adrenergic receptors compared to the (R)-enantiomer.[3][8] A common synthesis route involves the reaction of 1-naphthol with epichlorohydrin to form an epoxide intermediate, which is then opened by isopropylamine.[9][10]

Quantitative Data for Propranolol Synthesis Step [10]

| Reactants | Catalyst | Yield | Purity (HPLC) |

| 3-(1-naphthyloxy)-1,2-epoxypropane (0.8mol), Isopropylamine (1.6mol) | N,N-diisopropylethylamine (0.2mol) | 91.3% | 99.1% |

Mechanism of Action: Beta-Blockade Signaling Pathway

Beta-blockers like atenolol and propranolol function by competitively antagonizing β-adrenergic receptors. These receptors, primarily β1 in the heart, are Gs-protein coupled.[11]

Signaling Cascade without Beta-Blocker:

-

Activation: Catecholamines (norepinephrine, epinephrine) bind to β1-receptors.

-

G-Protein Coupling: The Gs-protein activates adenylyl cyclase.

-

cAMP Production: Adenylyl cyclase converts ATP to cyclic AMP (cAMP).

-

PKA Activation: Increased cAMP levels activate Protein Kinase A (PKA).

-

Calcium Influx: PKA phosphorylates L-type calcium channels, increasing calcium entry into cardiac cells.

-

Physiological Effect: The result is increased heart rate (chronotropy) and contractility (inotropy).[11][12]

Action of Beta-Blocker:

Beta-blockers bind to the β1-receptors, preventing catecholamine binding and interrupting this cascade.[11][13] This leads to a decrease in heart rate, myocardial contractility, and blood pressure, thereby reducing the heart's oxygen demand.[13][14]

Caption: Blockade of the β-adrenergic signaling pathway.

Conclusion

This compound is more than a simple chemical; it is a gateway to stereochemically precise pharmaceuticals that have revolutionized the treatment of cardiovascular diseases. Its efficient synthesis and versatile reactivity underscore its importance in drug development. The detailed understanding of its application in producing APIs like (S)-Atenolol, combined with the knowledge of the drug's mechanism of action, provides a comprehensive picture for researchers and scientists dedicated to advancing pharmaceutical science.

References

- 1. CN102952025A - Preparation method of (S)-1-amino-3-chloro-2-propyl alcohol hydrochloride - Google Patents [patents.google.com]

- 2. CN102952025B - Preparation method of (S)-1-amino-3-chloro-2-propyl alcohol hydrochloride - Google Patents [patents.google.com]

- 3. jsciences.ut.ac.ir [jsciences.ut.ac.ir]

- 4. Synthesis of Enantiopure (S)-Atenolol by Utilization of Lipase-Catalyzed Kinetic Resolution of a Key Intermediate - PMC [pmc.ncbi.nlm.nih.gov]

- 5. US6982349B1 - Process for producing atenolol of high optical purity - Google Patents [patents.google.com]

- 6. Esatenolol, (S)-Atenolol, TN-891-药物合成数据库 [drugfuture.com]

- 7. researchgate.net [researchgate.net]

- 8. Propranolol | C16H21NO2 | CID 4946 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. CN104961642A - Novel propranolol synthesis method - Google Patents [patents.google.com]

- 10. Synthesis method of propranolol hydrochloride - Eureka | Patsnap [eureka.patsnap.com]

- 11. CV Pharmacology | Beta-Adrenoceptor Antagonists (Beta-Blockers) [cvpharmacology.com]

- 12. Selective Beta-1 Blockers - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. droracle.ai [droracle.ai]

- 14. ATENOLOL Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses - Gpatindia: Pharmacy Jobs, Admissions, Scholarships, Conference,Grants, Exam Alerts [gpatindia.com]

Navigating the Physicochemical Landscape of (S)-1-Amino-3-chloro-2-propanol hydrochloride: A Technical Guide to Solubility and Stability

For Immediate Release

This technical guide provides a comprehensive overview of the solubility and stability of (S)-1-Amino-3-chloro-2-propanol hydrochloride, a key chiral intermediate in pharmaceutical synthesis. Aimed at researchers, scientists, and drug development professionals, this document outlines the known physicochemical properties, presents standardized methodologies for its characterization, and offers a framework for generating critical data for formulation and process development.

Executive Summary

This compound is a crucial building block whose purity, solubility, and stability are paramount to the successful synthesis of active pharmaceutical ingredients (APIs). Understanding these characteristics is essential for optimizing reaction conditions, developing robust formulations, and ensuring regulatory compliance. This guide synthesizes available data and provides standardized protocols for determining the solubility and stability profiles of this compound, thereby empowering researchers to confidently utilize it in their development pipelines.

Physicochemical Properties

A summary of the known physicochemical properties of this compound is presented below. It is important to note that while qualitative data is available, specific quantitative data from peer-reviewed literature is limited, underscoring the need for the experimental protocols detailed in subsequent sections.

| Property | Data |

| Molecular Formula | C₃H₈ClNO · HCl |

| Molecular Weight | 148.01 g/mol [1] |

| Appearance | White crystalline powder[1] |

| Melting Point | Decomposes between 190-210°C[1] |

| pH (1% aqueous solution) | 5.5 - 7.5[1] |

| Qualitative Solubility | Soluble in water, methanol, and DMSO.[1] Also described as soluble in common organic solvents such as ethanol.[1] For the (R)-enantiomer, it is described as slightly soluble in water and DMSO. |

| General Stability | Stable under normal storage conditions (cool, dry, dark place).[1] The hydrochloride salt form enhances stability against oxidation compared to the free base. |

| Thermal Stability | The related (R)-enantiomer is reported to be thermally stable up to approximately 131°C, above which decomposition occurs.[2] |

Solubility Profile: Experimental Protocol

The determination of quantitative solubility is a critical first step in process development and formulation. The following is a generalized protocol for determining the equilibrium solubility of this compound in various solvents.

Materials and Equipment

-

This compound

-

Class A volumetric flasks and pipettes

-

Analytical balance

-

Thermostatically controlled shaker or incubator

-

HPLC system with UV or Mass Spectrometer (MS) detector

-

pH meter

-

Syringe filters (e.g., 0.22 µm PVDF or PTFE)

-

Scintillation vials or other suitable sealed containers

-

Solvents: Purified water, methanol, ethanol, DMSO, and other relevant organic or buffered aqueous solutions.

Experimental Workflow: Solubility Determination

Caption: Workflow for Equilibrium Solubility Determination.

Detailed Procedure

-

Preparation: Add an excess amount of this compound to a series of vials to ensure that a saturated solution is achieved.

-

Solvent Addition: Add a precise volume of the desired solvent to each vial.

-

Equilibration: Seal the vials and place them in a shaker bath set to a constant temperature (e.g., 25°C or 37°C). Allow the slurries to equilibrate for an extended period (typically 24-72 hours) to ensure equilibrium is reached.

-

Sampling: At predetermined time points (e.g., 24, 48, and 72 hours), carefully withdraw an aliquot from the supernatant, ensuring no solid material is disturbed.

-

Filtration: Immediately filter the aliquot through a 0.22 µm syringe filter to remove any undissolved solids.

-

Analysis: Dilute the filtered sample appropriately and analyze its concentration using a validated HPLC method.

Stability Profile and Forced Degradation

Stability testing is crucial for determining the re-test period or shelf life and for identifying potential degradation products. Forced degradation studies deliberately expose the compound to harsh conditions to accelerate decomposition.

Experimental Workflow: Forced Degradation Study

Caption: Workflow for a Forced Degradation Study.

Protocol for Forced Degradation

-

Solution Preparation: Prepare stock solutions of the compound in suitable solvents (e.g., water, methanol/water).

-

Stress Application:

-

Acid/Base Hydrolysis: Treat the solution with acid (e.g., 0.1M HCl) or base (e.g., 0.1M NaOH) and heat at an elevated temperature (e.g., 60°C).

-

Oxidation: Add an oxidizing agent (e.g., 3% H₂O₂) and keep at room temperature.

-

Thermal: Expose both the solid compound and a solution to high heat (e.g., 80°C).

-

Photostability: Expose the solid and solution to light as per ICH Q1B guidelines.

-

-

Time Points: Collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours).

-

Sample Treatment: Neutralize the acid/base-stressed samples before analysis.

-

Analysis: Analyze all samples using a validated stability-indicating HPLC method, capable of separating the parent compound from all degradation products. An MS detector is highly recommended for the identification of unknown impurities.

-

Data Evaluation:

-

Determine the percentage of degradation of the parent compound.

-

Identify and quantify major degradation products.

-

Calculate mass balance to ensure all major degradation products are accounted for.

-

Use the structural information of the degradants to propose a degradation pathway.

-

Potential Degradation Pathway

Based on the chemical structure, a plausible degradation pathway under hydrolytic conditions involves intramolecular cyclization. The primary amino group can act as a nucleophile, displacing the chloride to form a six-membered ring, which may be followed by subsequent reactions.

Caption: Plausible Hydrolytic Degradation Pathway.

Conclusion

This technical guide provides a foundational understanding of the solubility and stability of this compound. While specific quantitative data in the public domain is scarce, the standardized protocols and workflows presented herein offer a robust framework for researchers to generate this critical information. By systematically evaluating solubility and performing forced degradation studies, scientists can ensure the quality of this key intermediate, leading to more efficient process development, robust formulations, and ultimately, safer and more effective medicines.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Linezolid from (S)-1-Amino-3-chloro-2-propanol hydrochloride

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the synthesis of the antibiotic Linezolid, utilizing (S)-1-Amino-3-chloro-2-propanol hydrochloride as a key chiral starting material. The described methodology is based on a multi-step synthetic pathway involving the initial protection of the amino and hydroxyl groups, followed by coupling with a substituted aniline derivative and subsequent cyclization to form the core oxazolidinone ring.

Overview of the Synthetic Strategy

The synthesis of Linezolid from this compound proceeds through a sequence of key transformations:

-

Protection: Acetylation of the amino and hydroxyl groups of this compound to yield (S)-N-[2-acetoxy-3-chloropropyl]acetamide. This step protects these reactive functional groups and sets the stage for subsequent reactions.

-

Preparation of the Aryl Component: Synthesis of N-carbobenzoxy-3-fluoro-4-morpholinylaniline, the aromatic fragment that will be coupled with the protected chloropropanol derivative.

-

Coupling and Cyclization: Condensation of (S)-N-[2-acetoxy-3-chloropropyl]acetamide with N-carbobenzoxy-3-fluoro-4-morpholinylaniline, followed by intramolecular cyclization to form the characteristic oxazolidinone ring of Linezolid.

Quantitative Data Summary

The following table summarizes the key quantitative data for the synthesis of Linezolid, including yields for the main steps.

| Step | Product | Starting Material | Yield | Purity |

| 1. Acetylation | (S)-N-[2-acetoxy-3-chloropropyl]acetamide | This compound | 85% | - |

| 2. Preparation of Aryl Component | N-carbobenzoxy-3-fluoro-4-morpholinylaniline | 3-fluoro-4-morpholinyl nitrobenzene | - | - |

| 3. Condensation and Cyclization | Linezolid | (S)-N-[2-acetoxy-3-chloropropyl]acetamide & Aryl Component | 75% | >99% (HPLC) |

Experimental Protocols

Synthesis of (S)-N-[2-acetoxy-3-chloropropyl]acetamide

This protocol details the protection of the amino and hydroxyl groups of the starting material.

Materials:

-

This compound

-

Dichloromethane (CH₂Cl₂)

-

Acetic anhydride (Ac₂O)

-

Pyridine

-

Potassium carbonate (K₂CO₃) aqueous solution

-

Saturated sodium chloride solution (brine)

-

Methylbenzene (Toluene)

-

Petroleum ether

-

Ethyl acetate

Procedure:

-

To a 50 mL three-necked flask, add 5.00 g of this compound and 18 mL of dichloromethane.

-

Add 8.00 g of acetic anhydride to the mixture.

-

At 30 °C, slowly drop in 3.40 g of pyridine. Maintain the reaction at this temperature for 20 hours.

-

Cool the reaction mixture to 6 °C.

-

Slowly add 30 mL of an aqueous solution containing 9.30 g of potassium carbonate.

-

Separate the organic layer. Extract the aqueous layer with dichloromethane.

-

Combine the organic layers and wash with saturated sodium chloride solution.

-

Evaporate the solvent. Add azeotropic methylbenzene twice to remove water.

-

Crystallize the product from petroleum ether, followed by recrystallization from ethyl acetate-petroleum ether.

-

Dry the resulting off-white solid in an oven to obtain 5.99 g of (S)-N-[2-acetoxy-3-chloropropyl]acetamide.[1]

Synthesis of N-carbobenzoxy-3-fluoro-4-morpholinylaniline

This protocol describes the preparation of the key aromatic coupling partner.

Materials:

-

3-fluoro-4-morpholinyl nitrobenzene

-

10% Palladium on carbon (Pd/C)

-

Ammonium formate

-

Acetone

-

Sodium bicarbonate (NaHCO₃) aqueous solution

-

Benzyl chloroformate (Cbz-Cl)

-

Ice water

Procedure:

-

In a 250 mL three-necked flask, combine 9.05 g of 3-fluoro-4-morpholinyl nitrobenzene, 0.80 g of 10% Pd/C, 7.57 g of ammonium formate, and 120 mL of acetone.

-

Heat the reaction mixture to 45-50 °C for 3 hours.

-

Cool the mixture to room temperature and filter.

-

Transfer the filtrate to a 500 mL three-necked flask and add 120 mL of acetone and 100 mL of an aqueous solution containing 5.88 g of sodium bicarbonate.

-

Cool the mixture to 0 °C and slowly add 7.85 g of benzyl chloroformate.

-

Stir the reaction at room temperature for 2 hours.

-

Pour the reaction mixture into 200 mL of ice water.

-

Filter, wash, and dry the resulting off-white solid to obtain 11.83 g of N-carbobenzoxy-3-fluoro-4-morpholinylaniline.[1]

Synthesis of Linezolid

This final step involves the coupling of the two key intermediates and the formation of the oxazolidinone ring.

Materials:

-

N-carbobenzoxy-3-fluoro-4-morpholinylaniline

-

(S)-N-[2-acetoxy-3-chloropropyl]acetamide

-

Dimethylformamide (DMF)

-

Methanol (MeOH)

-

Lithium tert-butoxide (LiOt-Bu) in Tetrahydrofuran (THF) (1 mol/L solution)

-

Saturated ammonium chloride (NH₄Cl) solution

-

Saturated sodium chloride solution (brine)

-

Dichloromethane (CH₂Cl₂)

-

Magnesium sulfate (MgSO₄)

-

Ethyl acetate

-

Petroleum ether

Procedure:

-

In a 25 mL three-necked flask, dissolve 2.05 g of N-carbobenzoxy-3-fluoro-4-morpholinylaniline in 4 mL of DMF and 0.4 g of methanol at 20 °C.

-

Add 18.75 mL of a 1 mol/L solution of lithium tert-butoxide in THF.

-

At 5 °C, add 1.94 g of (S)-N-[2-acetoxy-3-chloropropyl]acetamide and stir the mixture at room temperature for 21 hours.[1]

-

After the reaction is complete, sequentially add 4 mL of saturated ammonium chloride solution, 35 mL of water, and 30 mL of saturated sodium chloride solution.

-

Extract the mixture with 35 mL of dichloromethane. Separate the organic layer.

-

Extract the aqueous layer again with dichloromethane.

-

Combine the organic layers, dry over anhydrous magnesium sulfate, and evaporate the solvent.

-

Crystallize the crude product from ethyl acetate-petroleum ether to obtain 1.59 g of off-white solid Linezolid.[1]

Visualizations

Synthetic Pathway of Linezolid

Caption: Synthetic route to Linezolid.

Experimental Workflow for Linezolid Synthesis

Caption: Experimental workflow overview.

Mechanism of Action: Inhibition of Bacterial Protein Synthesis

Linezolid exerts its antibacterial effect by inhibiting the initiation of protein synthesis in bacteria. It binds to the 23S ribosomal RNA of the 50S subunit, preventing the formation of a functional 70S initiation complex. This unique mechanism of action differs from many other protein synthesis inhibitors, reducing the likelihood of cross-resistance.

Caption: Linezolid's mechanism of action.

References

One-Pot Synthesis of (S)-1-Amino-3-chloro-2-propanol Hydrochloride: An Application Note and Detailed Protocol

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-1-Amino-3-chloro-2-propanol hydrochloride is a critical chiral building block in the synthesis of several pharmaceuticals, most notably the oxazolidinone antibiotic Linezolid. Traditional multi-step syntheses of this intermediate often involve complex protection/deprotection steps and purification of intermediates, leading to lower overall yields and increased production costs. This application note details a streamlined and efficient one-pot synthesis method starting from readily available (S)-epichlorohydrin. This method simplifies the operational procedure, reduces waste, and is amenable to large-scale industrial production. The protocol involves the nucleophilic ring-opening of (S)-epichlorohydrin with benzylamine, followed by an in-situ debenzylation and hydrochloride salt formation.

Introduction

The demand for enantiomerically pure intermediates in the pharmaceutical industry is ever-increasing due to the stereospecific nature of drug-receptor interactions. This compound is a key chiral intermediate whose synthesis has been the subject of significant research. The one-pot synthesis method presented here offers a significant improvement over classical synthetic routes by minimizing the number of synthetic steps and avoiding the isolation of the intermediate, (S)-1-(benzylamino)-3-chloro-2-propanol. This approach not only enhances the efficiency of the synthesis but also aligns with the principles of green chemistry by reducing solvent and energy consumption.

Reaction Scheme

The one-pot synthesis proceeds in two sequential steps within the same reaction vessel:

-

Ring-Opening of (S)-Epichlorohydrin: Benzylamine acts as a nucleophile, attacking the less sterically hindered carbon of the epoxide ring of (S)-epichlorohydrin. This reaction yields the intermediate, (S)-1-(benzylamino)-3-chloro-2-propanol.

-

In-Situ Deprotection and Salt Formation: Upon completion of the initial reaction, the addition of concentrated hydrochloric acid facilitates the cleavage of the benzyl group and the concurrent formation of the hydrochloride salt of the desired product.

Experimental Protocol

This protocol is based on established methodologies for the one-pot synthesis of this compound.[1][2]

Materials:

-

(S)-Epichlorohydrin (≥98% purity)

-

Benzylamine (≥99% purity)

-

Ethanol (anhydrous)

-

Concentrated Hydrochloric Acid (37%)

-

Deionized Water

-

Sodium Hydroxide (for pH adjustment during work-up if necessary)

-

Ethyl Acetate (for extraction)

-

Magnesium Sulfate (anhydrous, for drying)

Equipment:

-

Three-necked round-bottom flask

-

Reflux condenser

-

Dropping funnel

-

Magnetic stirrer with heating mantle

-

Thermometer

-

pH meter or pH paper

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

Step 1: Ring-Opening Reaction

-

In a clean, dry three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel, add (S)-epichlorohydrin (1.0 eq) and anhydrous ethanol (5 mL per gram of epichlorohydrin).

-

Begin stirring the solution at room temperature.

-

Slowly add benzylamine (1.0-1.2 eq) to the reaction mixture via the dropping funnel over a period of 30 minutes. An exothermic reaction may be observed.

-

After the addition is complete, heat the reaction mixture to a gentle reflux (approximately 60-65°C) and maintain for 4-6 hours.

-

Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the (S)-epichlorohydrin is consumed.

Step 2: Deprotection and Hydrochloride Salt Formation

-

After the initial reaction is complete, cool the reaction mixture to room temperature.

-

Slowly and carefully add concentrated hydrochloric acid (2.0-3.0 eq) to the stirred reaction mixture. Caution: This addition is exothermic and will generate fumes. Perform this step in a well-ventilated fume hood.

-

Heat the mixture to reflux and maintain for an additional 2-4 hours to ensure complete debenzylation.

-

Monitor the disappearance of the intermediate by TLC or HPLC.

Work-up and Purification:

-

Once the reaction is complete, cool the mixture to room temperature.

-

Concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the ethanol.

-

To the resulting residue, add deionized water and wash with ethyl acetate to remove any remaining benzyl chloride and other non-polar impurities.

-

Separate the aqueous layer containing the product and concentrate it under reduced pressure to obtain the crude this compound.

-

For further purification, the crude product can be recrystallized from an ethanol/water mixture (e.g., 4:1 v/v). Dissolve the crude solid in a minimal amount of the hot solvent mixture and allow it to cool slowly to 0-5°C to induce crystallization.

-

Filter the purified crystals, wash with a small amount of cold ethanol, and dry under vacuum to yield the final product.

Quantitative Data Summary

The following table summarizes typical reaction parameters and expected outcomes for the one-pot synthesis of this compound. The data is compiled from literature sources and represents achievable results under optimized conditions.

| Parameter | Value/Range | Reference/Comment |

| Reactants | ||

| (S)-Epichlorohydrin | 1.0 eq | Starting material |

| Benzylamine | 1.0 - 1.2 eq | Nucleophile and protecting group |

| Concentrated HCl | 2.0 - 3.0 eq | For deprotection and salt formation |

| Reaction Conditions | ||

| Solvent | Anhydrous Ethanol | |

| Ring-Opening Temperature | 60 - 65°C (Reflux) | [3] |

| Ring-Opening Time | 4 - 6 hours | [3] |

| Deprotection Temperature | Reflux | |

| Deprotection Time | 2 - 4 hours | |

| Yield and Purity | ||

| Overall Yield | 75 - 85% | [3] |

| Purity (after recrystallization) | >98% | [3] |

| Enantiomeric Excess (e.e.) | >99% | Dependent on the purity of starting (S)-epichlorohydrin |

Visualizations

Experimental Workflow Diagram

References

- 1. CN102952025B - Preparation method of (S)-1-amino-3-chloro-2-propyl alcohol hydrochloride - Google Patents [patents.google.com]

- 2. CN102952025A - Preparation method of (S)-1-amino-3-chloro-2-propyl alcohol hydrochloride - Google Patents [patents.google.com]

- 3. This compound | 34839-13-9 | Benchchem [benchchem.com]

Application Notes and Protocols: (S)-1-Amino-3-chloro-2-propanol Hydrochloride in Beta-Blocker Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-1-Amino-3-chloro-2-propanol hydrochloride is a critical chiral building block in the stereoselective synthesis of a significant class of cardiovascular drugs known as beta-blockers. The therapeutic efficacy of many beta-blockers resides primarily in the (S)-enantiomer. The use of this chiral precursor allows for the direct synthesis of the desired enantiomerically pure beta-blocker, obviating the need for challenging and often inefficient chiral resolution of a racemic mixture. This document provides detailed application notes and experimental protocols for the synthesis of two prominent beta-blockers, (S)-Propranolol and (S)-Atenolol, utilizing this compound or its synthetic equivalent, (R)-epichlorohydrin, which leads to the same key chiral intermediate.

Mechanism of Action: Beta-Adrenergic Blockade

Beta-blockers exert their therapeutic effects by competitively antagonizing beta-adrenergic receptors (β-ARs). This blockade prevents the binding of endogenous catecholamines, such as epinephrine and norepinephrine, to these receptors. The downstream signaling cascade, which typically involves the activation of adenylyl cyclase and subsequent increase in intracellular cyclic AMP (cAMP), is thereby inhibited. This leads to a reduction in heart rate, myocardial contractility, and blood pressure.

Application Notes and Protocols: Asymmetric Synthesis Utilizing (S)-1-Amino-3-chloro-2-propanol hydrochloride

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the asymmetric synthesis of key pharmaceutical intermediates and final active pharmaceutical ingredients (APIs) using the chiral building block, (S)-1-Amino-3-chloro-2-propanol hydrochloride. The protocols are designed to be a valuable resource for researchers in organic synthesis, medicinal chemistry, and drug development.

Introduction

This compound is a versatile chiral synthon of significant interest in the pharmaceutical industry. Its stereochemically defined structure, featuring amino, hydroxyl, and chloro functional groups, allows for its incorporation into complex molecular architectures with high stereocontrol. This is particularly crucial for the synthesis of enantiomerically pure drugs, where a specific stereoisomer is responsible for the desired therapeutic effect. This document details its primary application in the synthesis of the oxazolidinone antibiotic, Linezolid, and provides a protocol for the synthesis of the beta-blocker, (S)-Propranolol.

Application 1: Synthesis of Linezolid